molecular formula C21H22BrN7O B11105184 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11105184
M. Wt: 468.3 g/mol
InChI Key: WYPNQJXTYAKYNO-OEAKJJBVSA-N
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Description

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with a molecular formula of C21H22BrN7O. This compound is known for its unique structure, which includes a triazine ring, a bromobenzylidene group, and a morpholine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate and morpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. Docking studies have suggested that the compound may bind to active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine apart from similar compounds is its unique combination of functional groups, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C21H22BrN7O

Molecular Weight

468.3 g/mol

IUPAC Name

2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22BrN7O/c1-15-2-8-18(9-3-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-6-17(22)7-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

WYPNQJXTYAKYNO-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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